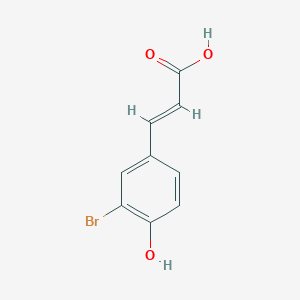

3-Bromo-4-hydroxycinnamic acid

描述

The exact mass of the compound this compound is 241.95786 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXBZABAJSGDX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231748 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-77-9 | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Hydroxycinnamic Acids As Phenolic Compounds

Hydroxycinnamic acids (HCAs) are a significant class of phenolic compounds characterized by a C6-C3 carbon skeleton. atamanchemicals.com These aromatic acids are derivatives of cinnamic acid and are abundant in nature, found in a wide variety of plant-based foods and beverages, including fruits, vegetables, coffee, and tea. atamanchemicals.com As secondary metabolites in plants, they play a crucial role in defense mechanisms against environmental stressors like UV radiation and pathogens. nih.govencyclopedia.pub

The primary HCAs include p-coumaric, caffeic, ferulic, and sinapic acids. nih.gov These compounds are recognized for their potent antioxidant properties, which stem from their ability to scavenge free radicals. atamanchemicals.comnih.gov This antioxidant capacity is a key factor in their potential health benefits. atamanchemicals.com

Importance of Halogenated Phenolic Compounds in Chemical and Biological Research

The introduction of halogen atoms, such as bromine or chlorine, into the structure of phenolic compounds can significantly alter their physicochemical properties and biological activities. asu.ruresearchgate.net Halogenation can enhance the bioactivity of a molecule, leading to increased antibacterial, antifungal, antioxidant, and anticancer properties. asu.ruresearchgate.net This makes halogenated phenolic compounds a subject of considerable interest in medicinal chemistry and drug discovery.

These compounds are found in nature, though they are considered a rare minor group of substances. asu.ruresearchgate.net Marine organisms, in particular, are known to produce a variety of halogenated compounds as part of their chemical defense mechanisms. researchgate.netnih.gov In laboratory settings, the targeted halogenation of phenolic compounds is a strategy employed to develop new molecules with enhanced or novel biological functions.

Rationale for Investigating 3 Bromo 4 Hydroxycinnamic Acid

The investigation of 3-Bromo-4-hydroxycinnamic acid is driven by the convergence of the established biological relevance of hydroxycinnamic acids and the unique properties imparted by halogenation. As a derivative of cinnamic acid, it possesses the foundational structure associated with antioxidant activity. biosynth.com The presence of a bromine atom on the phenolic ring introduces modifications that can influence its electronic properties, reactivity, and interaction with biological targets.

This compound serves as a valuable building block in organic synthesis, providing a scaffold for the creation of more complex molecules. biosynth.com Researchers are interested in how the bromo- and hydroxyl- substitutions on the cinnamic acid backbone affect its chemical behavior and potential applications.

Scope and Objectives of Academic Inquiry on 3 Bromo 4 Hydroxycinnamic Acid

Classical Organic Synthesis Routes

Traditional synthetic routes provide a foundational framework for producing this compound. These methods, including condensation reactions, cross-couplings, and electrophilic substitutions, are well-documented and offer reliable pathways to the desired product and its precursors.

Knoevenagel Condensation Approaches for Cinnamic Acid Backbone Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids. wikipedia.orgsigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, typically an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgyoutube.com The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the logical starting materials are 3-bromo-4-hydroxybenzaldehyde and an active methylene compound like malonic acid. sci-hub.senih.gov The Doebner modification of the Knoevenagel condensation is particularly relevant, as it uses pyridine as the solvent and involves the condensation of an aromatic aldehyde with malonic acid. wikipedia.orgorganic-chemistry.org This modification is often accompanied by decarboxylation when heated, directly yielding the cinnamic acid derivative. wikipedia.orgscirp.org

The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration and, in the case of the Doebner modification with malonic acid, decarboxylation, lead to the formation of the cinnamic acid backbone. alfa-chemistry.comorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine | Cinnamic Acids | wikipedia.orgorganic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol | Substituted Enone | wikipedia.org |

| Benzaldehyde | Malonic Acid | Pyridine/Ethanol | Cinnamic Acid | bepls.com |

Heck Coupling Reactions for Cinnamic Acid Synthesis

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction used extensively for the synthesis of substituted alkenes, including cinnamic acids. mdpi.comjocpr.com The reaction couples an aryl or vinyl halide with an activated alkene, such as an acrylate (B77674), in the presence of a base. organic-chemistry.org This method offers high chemoselectivity and generally proceeds under mild conditions. ajol.info

To synthesize this compound via this route, a potential strategy involves the coupling of a di-halogenated aromatic precursor, such as 1,3-dibromo-4-hydroxybenzene or a related protected species, with acrylic acid or its esters. Subsequent hydrolysis of the ester would yield the final acid. Alternatively, coupling 3-bromo-4-hydroxy-iodobenzene with an acrylate could provide a more direct route. The reaction typically employs a palladium catalyst and a base in a suitable solvent like DMF or NMP. mdpi.com The outstanding trans selectivity of the Heck reaction is a significant advantage for producing the (E)-isomer of cinnamic acid derivatives. organic-chemistry.org

Table 2: Heck Reaction Conditions for Cinnamic Acid Synthesis

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | Acrylic Acid/Acrylates | Pd-N-heterocyclic carbene | KOH | Water | Cinnamic Acids/Esters | ajol.info |

| Aryl Iodides | Methyl Acrylate | Palladacycle | Et3N | DMF | Methyl Cinnamate | semanticscholar.org |

| 4-Iodophenol | Acrylic Acid | Palladium | KOH | Water | p-Coumaric Acid | researchgate.net |

Electrophilic Bromination of Hydroxycinnamic Acid Precursors

Direct electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an activated benzene (B151609) ring. For the synthesis of this compound, the precursor would be p-coumaric acid (4-hydroxycinnamic acid). The hydroxyl group is an activating, ortho-, para- directing group, making the position ortho to it (C3) susceptible to electrophilic attack.

The reaction typically involves treating the hydroxycinnamic acid precursor with a brominating agent. Molecular bromine (Br₂) is a common choice, often used in a solvent like glacial acetic acid. ias.ac.inprepchem.com For instance, the bromination of coumaric acid in boiling glacial acetic acid has been reported to yield brominated coumarin (B35378) derivatives after cyclization. ias.ac.in A similar strategy applied to p-hydroxybenzoic acid, using bromine in glacial acetic acid, successfully yielded 3-bromo-4-hydroxybenzoic acid. prepchem.com This indicates the feasibility of direct bromination on the aromatic ring of a related hydroxy-substituted acid.

A chemoenzymatic approach has also been developed, using a vanadium-dependent chloroperoxidase (CiVCPO) to catalyze the bromodecarboxylation of p-coumaric acid in the presence of KBr and H₂O₂ to yield 4-(2-bromovinyl)phenol. nih.govacs.orgresearchgate.netacs.org While this specific reaction results in a different product, it highlights enzymatic pathways for bromination of cinnamic acid structures.

Table 3: Conditions for Electrophilic Bromination

| Substrate | Brominating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| p-Hydroxybenzoic Acid | Br₂ | Glacial Acetic Acid | 3-Bromo-4-hydroxybenzoic acid | prepchem.com |

| Coumaric Acid | Br₂ | Glacial Acetic Acid | Brominated Coumarins | ias.ac.in |

| Cinnamic Acid | Br₂ | CH₂Cl₂ | 2,3-Dibromo-3-phenylpropanoic acid | rsc.org |

Catalyst-Free Decarboxylation in Related Hydroxycinnamic Acid Synthesis

Decarboxylation is a critical step in certain synthetic pathways leading to cinnamic acids, particularly in the Knoevenagel-Doebner reaction where a malonic acid-derived intermediate loses carbon dioxide. wikipedia.orgorganic-chemistry.org However, much of the recent research on the decarboxylation of hydroxycinnamic acids focuses on the synthesis of vinylphenols from these acids, which is essentially a subsequent transformation of the target compound. nih.govnih.gov

These studies report efficient catalyst-free protocols for the decarboxylation of trans-4-hydroxycinnamic acids to produce 4-vinylphenols, often by simply heating the acid in a high-boiling solvent like DMF or in a deep eutectic solvent. nih.govrsc.orgtandfonline.com This process is shown to tolerate various substituents on the ring. nih.govroyalsocietypublishing.org For example, thermal decarboxylation of p-coumaric, ferulic, and sinapic acids in refluxing DMF proceeds in quantitative yield to their respective vinyl phenols. rsc.org

While these methods are not direct syntheses of this compound, they are relevant in two ways:

They underscore the inherent reactivity of the cinnamic acid structure, where decarboxylation can be a competing or subsequent reaction under certain conditions, especially at elevated temperatures. nih.gov

The decarboxylation step is an integral part of the classical Knoevenagel-Doebner synthesis from malonic acid, which proceeds thermally without a specific decarboxylation catalyst. wikipedia.orgscirp.org

A plausible mechanism for thermal decarboxylation involves the formation of an intermediate species at high temperatures, followed by hydrogen transfer and the release of carbon dioxide. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of fine chemicals. These approaches prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient conditions.

Aqueous Media Reactions

Performing organic reactions in water as a solvent is a key goal of green chemistry, as it is abundant, non-toxic, and non-flammable. bas.bg Both the Knoevenagel condensation and the Heck reaction have been successfully adapted to aqueous systems for the synthesis of cinnamic acids and their derivatives.

For the Knoevenagel condensation, a procedure has been developed using tetrabutylammonium (B224687) bromide (TBAB) and K₂CO₃ in water, often accelerated by microwave irradiation, to facilitate the reaction between aromatic aldehydes and malonic acid. semanticscholar.org This method avoids the use of hazardous organic solvents like pyridine. semanticscholar.org

Similarly, the Heck reaction has been adapted for aqueous media. bas.bg Palladium catalysts have been designed to be effective in water, allowing for the coupling of aryl halides with acrylates to produce cinnamic acids in excellent yields. researchgate.netbas.bg These systems can be truly aqueous or biphasic (e.g., water-toluene), with the latter facilitating easy separation and recycling of the catalyst. researchgate.net The use of water not only improves the environmental profile of the synthesis but can also, in some cases, enhance reaction rates and yields. bas.bg An iodine-mediated decarboxylative cross-coupling of cinnamic acids with sodium sulfinates has also been developed in water, avoiding transition metal catalysts entirely. rsc.org

Table 4: Examples of Aqueous Media Synthesis for Cinnamic Acid Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Knoevenagel | Aromatic Aldehyde, Malonic Acid | TBAB, K₂CO₃, Microwave | Water | Environmentally friendly, rapid | semanticscholar.org |

| Heck Coupling | Aryl Halides, Alkenes | Pd-NHC-Py complex, KOH | Water | Excellent yields (84-97%) | bas.bg |

| Heck Coupling | Aryl Halides, Sodium Acrylate | Palladacycle | Water-Toluene | Biphasic system, catalyst recycling | researchgate.net |

Microwave and Ultrasound Assisted Synthesis

Energy-efficient techniques like microwave (MW) and ultrasound irradiation have emerged as powerful tools in organic synthesis, significantly reducing reaction times and often improving yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Knoevenagel-Doebner condensation to produce various hydroxycinnamic acids. frontiersin.orgnih.gov This method is noted for its rapid reaction rates and simple operating conditions. researchgate.net The synthesis of this compound can be achieved by reacting 5-bromo-4-hydroxybenzaldehyde with malonic acid under microwave irradiation. Researchers have optimized this reaction for a range of naturally occurring p-hydroxybenzaldehydes, finding that using dimethylformamide (DMF) as the solvent, with piperidine as a base, at 90°C for 30 minutes provides excellent yields (85–97%) while minimizing side reactions like decarboxylation. frontiersin.orgnih.gov

Solvent-free microwave-assisted synthesis offers a greener alternative. One such protocol uses ammonium (B1175870) sulphamate (NH2SO3NH4) as an efficient and inexpensive catalyst for the condensation of aromatic aldehydes with active methylene compounds, achieving high yields in very short reaction times. niscpr.res.in Another sustainable approach employs porous calcium hydroxyapatite (B223615) as a heterogeneous catalyst under solvent-free microwave conditions, which is critical for the reaction's success compared to conventional heating. mdpi.com

Ultrasound-Assisted Synthesis: The application of ultrasound in organic synthesis, known as sonochemistry, enhances chemical reactivity through the phenomenon of acoustic cavitation. While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the technique has been successfully used to accelerate related reactions. Ultrasound irradiation has been shown to increase the yield and rate of synthesis for various heterocyclic compounds, improve the efficiency of phase transfer catalysts, and allow for milder reaction conditions. nih.gov For instance, it has been used in the one-pot synthesis of tritellurasumanene and to control the formation of perovskite nanocrystals. beilstein-journals.orgnih.gov Given that ultrasound can effectively promote Knoevenagel condensations, it represents a promising energy-efficient strategy for the synthesis of this compound.

Development of Novel Catalytic Systems

The Knoevenagel-Doebner condensation, central to the synthesis of hydroxycinnamic acids, has been a major focus for catalyst development. The goal is to replace traditional homogeneous catalysts, such as pyridine and piperidine, with more sustainable, reusable, and efficient alternatives. tandfonline.com

Recent innovations have centered on heterogeneous and eco-friendly catalysts. These systems simplify product purification, reduce waste, and often allow for milder reaction conditions. Examples of novel catalytic systems include:

Reconstructed Hydrotalcite : This solid base has proven to be a highly active heterogeneous catalyst for C-C bond formation in the presence of water. organic-chemistry.org

Indium(III) Chloride : Used in conjunction with acetic anhydride (B1165640) as a promoter, InCl3 effectively catalyzes the Knoevenagel condensation. organic-chemistry.org

Amino Acids : L-Tyrosine has been employed as an efficient and environmentally friendly catalyst, particularly under solvent-free grindstone methods. tandfonline.com

Biopolymers : Chitosan, a derivative of chitin, has been investigated as a reusable and biodegradable solid base catalyst for this condensation. tandfonline.com

Metal-Organic Frameworks (MOFs) : Amino-bifunctionalized frameworks, such as HKUST-ED (ethylene diamine functionalized), have demonstrated high catalytic activity for Knoevenagel condensations under very mild, room-temperature conditions. nih.gov

The table below summarizes the performance of various novel catalytic systems in Knoevenagel condensation reactions for producing cinnamic acid derivatives.

| Catalyst System | Key Features | Reaction Conditions | Substrate Example | Yield |

|---|---|---|---|---|

| Reconstructed Hydrotalcite | Heterogeneous, active in water | Water, 100°C | Benzaldehyde + Ethyl Cyanoacetate | 98% |

| L-Tyrosine | Eco-friendly, solvent-free | Grindstone, Room Temp | Aryl Aldehydes + Meldrum's Acid | High |

| Chitosan | Reusable, solid base | Ethanol, Reflux | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | 96% |

| Amino-bifunctional Frameworks (HKUST-ED) | High activity, mild conditions | Ethanol, Room Temp, 5 min | Benzaldehyde + Malononitrile | 99% |

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, reducing energy consumption and byproduct formation.

Enzymatic Routes for Hydroxycinnamic Acid Production

In nature, hydroxycinnamic acids are produced through the phenylpropanoid pathway. This pathway can be harnessed for biotechnological production. The key enzymatic steps involve:

Deamination : The amino acid L-phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . Alternatively, L-tyrosine can be converted directly to p-coumaric acid by Tyrosine Ammonia-Lyase (TAL) .

Hydroxylation : Cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid, a reaction catalyzed by the cytochrome P450-dependent monooxygenase Cinnamic acid 4-hydroxylase (C4H) . Further hydroxylations can occur to produce other hydroxycinnamic acids.

Beyond the synthesis of the acid backbone, enzymes are also used to create derivatives. For example, promiscuous hydrolase/acyltransferase enzymes, such as PestE from Pyrobaculum calidifontis, can catalyze the synthesis of hydroxycinnamic acid amides from corresponding esters in an aqueous environment. thieme-connect.com This method avoids the use of harmful organic solvents and coupling reagents, offering a sustainable route to a diverse range of bioactive amides with conversions up to 97%. thieme-connect.comthieme-connect.com

Microbial Transformations in Brominated Analogues

While the direct microbial synthesis of this compound is not well-documented, the broader field of microbial biotechnology demonstrates significant potential for transforming brominated aromatic compounds. Microorganisms possess diverse metabolic capabilities, including dehalogenation, which is the crucial step in breaking down halogenated xenobiotics.

Several types of enzymes and microbial systems are relevant to the potential transformation of brominated analogues:

Laccases : These multi-copper oxidases, particularly from white-rot fungi like Trametes versicolor, can oxidize a wide range of phenolic compounds. nih.gov Studies have shown that laccase can degrade brominated phenols and can also mediate the formation of more complex polyhalogenated compounds through radical coupling. researchgate.netacs.org The efficiency of this process can often be enhanced by the presence of redox mediators.

Dehalogenases : Many bacteria possess dehalogenase enzymes that cleave carbon-halogen bonds. Microbial consortia isolated from contaminated sites have shown the ability to aerobically degrade brominated flame retardants. mdpi.comresearchgate.net Anaerobic dehalogenation is another critical environmental process for the breakdown of organohalides. rutgers.edu

Halogenases : In contrast to dehalogenation, halogenase enzymes catalyze the selective installation of halogen atoms onto organic scaffolds. rsc.org Flavin-dependent halogenases and haloperoxidases perform electrophilic halogenation on electron-rich substrates, including phenols, under mild aqueous conditions. nih.govresearchgate.net This biocatalytic approach offers a green alternative for producing halogenated compounds.

These examples highlight the metabolic plasticity of microorganisms and the potential for developing biocatalytic systems for the synthesis or modification of brominated hydroxycinnamic acids.

Synthesis of Esters and Amides of this compound

The carboxylic acid moiety of this compound is a prime target for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Esterification:

The synthesis of esters from this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov This method is particularly effective for producing esters with short-chain alcohols. nih.gov

Another effective method involves the use of coupling agents. For instance, N-[(5-Chloro-3-oxido-lH-benzotriazol-l-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) (HDMC) can be used to facilitate the reaction between this compound and various alcohols. google.com The reaction typically proceeds at room temperature overnight. google.com

Amidation:

The synthesis of amides from this compound follows similar principles to esterification, often employing coupling agents to activate the carboxylic acid group. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are commonly used to facilitate the formation of an amide bond with a primary or secondary amine.

A notable example includes the synthesis of this compound n-decyl amide. google.com The general procedure for such syntheses can involve dissolving the acid in a suitable solvent like ethyl acetate, followed by the addition of a coupling agent and the corresponding amine. google.com The reaction mixture is then typically purified using chromatographic techniques. google.com

The table below summarizes some examples of synthesized esters and amides of hydroxycinnamic acids, which could be conceptually applied to this compound.

| Derivative Type | Reactant | Coupling Agent/Catalyst | Resulting Derivative (Example) | Reference |

| Ester | Alkyl Alcohol | Sulfuric Acid | Alkyl 3-bromo-4-hydroxycinnamate | nih.gov |

| Ester | Phenyldecyl Alcohol | HDMC | This compound phenyldecyl ester (conceptual) | google.com |

| Amide | n-Decyl Amine | Not specified in detail for this specific derivative, but coupling agents are common. | This compound n-decyl amide | google.com |

| Amide | Glycine-containing oxazole (B20620) | Not specified | 3-bromo-4-hydroxycinnamoyl-glycine-containing oxazole (conceptual) | core.ac.uk |

Modifications to the Cinnamoyl Side Chain

Beyond the carboxylic acid group, the cinnamoyl side chain of this compound offers further opportunities for structural modification. The α,β-unsaturated system is a key structural feature that can influence the molecule's reactivity and biological profile.

Modifications can include:

Reduction of the double bond: Catalytic hydrogenation can reduce the double bond to yield 3-bromo-4-hydroxyphenylpropanoic acid. This alteration removes the rigidity of the propenoic acid side chain and can significantly impact how the molecule interacts with biological targets.

Addition reactions: The double bond can undergo various addition reactions, introducing new functional groups to the α or β positions. For example, halogenation or azidation can be performed on the double bond of α,β-unsaturated amides and esters under specific reaction conditions. organic-chemistry.org

Oxidative cleavage: Under strong oxidizing conditions, the double bond can be cleaved to yield substituted benzaldehydes.

Research into the structure-activity relationships of hydroxycinnamic acid derivatives has highlighted the importance of the C7-C8 double bond for certain biological activities. nih.govnih.gov For instance, the synergistic cytotoxic effect of certain hydroxycinnamic acid derivatives with carnosic acid in leukemia cells was found to be dependent on the presence of this double bond. nih.govnih.gov

Structural Elucidation of Novel Derivatives for Research Purposes

The characterization and structural elucidation of newly synthesized derivatives of this compound are crucial for confirming their chemical identity and for understanding their three-dimensional structure, which is essential for SAR studies. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the presence of specific functional groups. For example, the successful esterification or amidation would be confirmed by the appearance of new signals corresponding to the alcohol or amine moiety.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the derivative and to obtain information about its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) can further help in elucidating the structure. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are also utilized for the analysis of derivatized compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the formation of an ester would be indicated by the appearance of a characteristic C=O stretching vibration at a different wavenumber compared to the carboxylic acid precursor.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. scispace.com This technique was used to elucidate the structure of a monobromo-4,4-dihydroxypimelic acid dilactone, a related bromo-substituted compound. scispace.com

The following table lists the analytical techniques and their primary application in the structural elucidation of this compound derivatives.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, functional groups |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a Certificate of Analysis for (E)-3-Bromo-4-hydroxycinnamic Acid, NMR was used to confirm that the compound's structure conformed to the expected arrangement. lgcstandards.com While specific chemical shift values were not detailed in this particular document, the conformity test underscores the technique's reliability in structural verification. lgcstandards.com

For comparison, studies on related hydroxycinnamic acids provide insight into the expected spectral data. For instance, the ¹H NMR spectrum of 4-hydroxycinnamic acid in D₂O shows distinct peaks for its aromatic and vinyl protons. bmrb.io Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all nine carbon atoms in the molecule. bmrb.io The introduction of a bromine atom at the 3-position of the aromatic ring in this compound would be expected to induce predictable shifts in the NMR signals of the neighboring protons and carbons, allowing for unambiguous structural assignment.

Table 1: Representative NMR Data for Related Cinnamic Acid Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

|---|---|---|---|

| 4-Hydroxycinnamic acid | ¹H | D₂O | 7.501, 6.905, 7.332, 6.364 bmrb.io |

| 4-Hydroxycinnamic acid | ¹³C | D₂O | 127.08, 131.09, 116.63, 159.81, 178.90 bmrb.io |

| 2-Bromo-4-vinylphenol | ¹H | CDCl₃ | 7.52 (s, 1H), 7.28 (s, 1H), 6.97 (d, J = 8.4 Hz, 1H), 6.58 (dd, J = 17.5, 10.9 Hz, 1H), 5.61 (d, J = 17.5 Hz, 1H), 5.53 (s, 1H), 5.17 (d, J = 10.9 Hz, 1H) royalsocietypublishing.org |

| 2-Bromo-4-vinylphenol | ¹³C | CDCl₃ | 151.85, 134.94, 132.01, 129.65, 127.08, 116.03, 113.06, 110.44 royalsocietypublishing.org |

This table presents data for related compounds to illustrate the types of information obtained from NMR spectroscopy. Specific data for this compound should be referenced from dedicated analytical reports.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H of the hydroxyl and carboxylic acid groups, the C=O of the carboxylic acid, the C=C of the aromatic ring and the vinyl group, and the C-Br bond.

Table 2: Characteristic IR Absorption Bands for Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| 2-Bromo-4-vinylphenol | O-H | 3425 | royalsocietypublishing.orgnih.gov |

| 2-Bromo-4-vinylphenol | C-H (aromatic/vinyl) | 2919, 2850 | royalsocietypublishing.orgnih.gov |

| 2-Bromo-4-vinylphenol | C=C (aromatic) | 1602 | royalsocietypublishing.orgnih.gov |

| 3-Bromo-4-vinylphenol | O-H | 3405 | royalsocietypublishing.orgnih.gov |

| 3-Bromo-4-vinylphenol | C-H (aromatic/vinyl) | 2925, 2850 | royalsocietypublishing.orgnih.gov |

Mass Spectrometry (MS), including MALDI-TOF Applications

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₇BrO₃, the expected molecular weight is approximately 243.05 g/mol . biosynth.com A Certificate of Analysis for (E)-3-Bromo-4-hydroxycinnamic Acid confirms that the mass spectrometry results conform to the expected structure. lgcstandards.com

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. For instance, in a study of related compounds, HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) was used to determine the exact mass of various substituted vinylphenols. royalsocietypublishing.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, often used for the analysis of biomolecules and synthetic polymers. bruker.com Interestingly, α-cyano-4-hydroxycinnamic acid (CHCA), a related compound, is a commonly used matrix in MALDI-MS analysis of peptides and proteins. nih.govebi.ac.uk This highlights the utility of cinnamic acid derivatives in advanced mass spectrometry applications. Research has also explored derivatives like 4-chloro-α-cyanocinnamic acid and 6-bromoferulic acid as effective MALDI matrices. nih.govnih.gov While there is no specific mention of using this compound itself as a MALDI matrix, its structural similarity to established matrices suggests potential for such applications.

UV-Visible Spectroscopy in Solution

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The extended conjugation in this compound, encompassing the phenyl ring, the vinyl group, and the carbonyl group, is expected to result in strong UV absorption.

A study on the UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid (caffeic acid) provides a basis for understanding the UV absorption properties of this class of compounds. researchgate.net The introduction of a bromine atom onto the aromatic ring is likely to cause a bathochromic (red) shift in the absorption maximum. In a Certificate of Analysis, the purity of (E)-3-Bromo-4-hydroxycinnamic Acid was determined by HPLC with UV detection at 290 nm, indicating significant absorbance at this wavelength. lgcstandards.com

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative analysis. A Certificate of Analysis for (E)-3-Bromo-4-hydroxycinnamic Acid reported a purity of 97.38% as determined by HPLC with UV detection at 290 nm. lgcstandards.com This demonstrates the utility of HPLC in ensuring the quality of the compound for research and synthesis purposes. Furthermore, supplementary information from a study on biocatalytic cascades mentions the use of HPLC for the analysis of this compound. rsc.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and accessible chromatographic technique widely employed for monitoring the progress of chemical reactions, such as the synthesis of substituted cinnamic acids. itwreagents.comfrontiersin.org Its utility lies in its speed and efficiency in determining when a reaction is complete or in tracking the separation of the desired product during purification processes like column chromatography. itwreagents.com

In the synthesis of substituted cinnamic acids, TLC is routinely used to follow the conversion of starting materials (e.g., a substituted benzaldehyde and malonic acid) into the final product. ijcrt.orgderpharmachemica.com The progress is monitored by spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. derpharmachemica.com A complete reaction is typically indicated by the disappearance of the starting material spot. royalsocietypublishing.org

For compounds like this compound, which possess a UV-active aromatic ring, visualization of the spots on the TLC plate is straightforward. The primary method involves using TLC plates coated with a fluorescent indicator (e.g., F254), which allows the spots to be seen under a UV lamp (typically at a wavelength of 254 nm) as dark quenched areas. japsonline.com

The choice of stationary and mobile phases is critical for achieving good separation. Silica gel is the most common stationary phase for the analysis of polar organic compounds like cinnamic acid derivatives. japsonline.comrsc.org The mobile phase, or eluent, is typically a mixture of solvents, the polarity of which is optimized to achieve a clear separation between the starting materials, intermediates, and the final product. japsonline.com For acidic compounds, sometimes a small amount of acetic acid is added to the mobile phase to ensure sharp, well-defined spots.

Below is an interactive table detailing typical TLC conditions used for the analysis of related cinnamic acid derivatives, which would be applicable for monitoring reactions involving this compound.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Analyte Type | Rƒ Value (Example) |

| Silica Gel F254 | Chloroform : Ethyl Acetate (8:2) | UV Light (254 nm) | trans-Cinnamic acid | 0.25 japsonline.com |

| Silica Gel F254 | n-Hexane : Acetone (7:3) | UV Light (254 nm) | trans-Cinnamic acid | 0.50 japsonline.com |

| RP-18 F254s | Acetone : Water (8:2) | UV Light (254 nm) | trans-Cinnamic acid | 0.75 japsonline.com |

Rƒ (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Electrochemical Characterization and Redox Potential Determination of Related Hydroxycinnamic Acids

Electrochemical techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive compounds like hydroxycinnamic acids. nih.govmdpi.com These methods provide valuable insights into the reaction mechanisms involving electron transfer and are frequently used to assess the antioxidant capacity of these molecules. nih.govnih.gov The antioxidant activity of hydroxycinnamic acids is intrinsically linked to their molecular structure, specifically the number and position of hydroxyl (-OH) groups on the phenyl ring, which can donate a hydrogen atom or an electron to neutralize free radicals. nih.govcore.ac.uk

The redox potential is a key parameter obtained from these studies, indicating the ease with which a molecule can be oxidized. tandfonline.com A lower oxidation potential generally correlates with higher antioxidant and radical scavenging activity. mdpi.com For hydroxycinnamic acids, the primary electrochemical event is the oxidation of the phenolic hydroxyl group. nih.gov

While specific electrochemical data for this compound is not extensively documented, significant research on structurally related compounds, including other halogenated derivatives, allows for an informed understanding of its likely behavior. Studies on caffeic acid, ferulic acid, and their brominated analogues (5-bromocaffeic acid and 5-bromoferulic acid) show that the introduction of substituents on the aromatic ring influences the redox potential. nih.gov For instance, the voltammetric behavior of 5-bromocaffeic acid has been studied at a glassy carbon electrode, showing it is oxidized to a quinone via a semiquinone form, similar to caffeic acid itself. nih.gov Interestingly, research has shown that introducing a halogen substituent ortho to a phenolic group on hydroxycinnamic acids has minimal influence on the redox potential and the antioxidant activity. nih.gov

The table below presents the redox potentials for several key hydroxycinnamic acids, determined using voltammetric methods. This data serves as a valuable reference for predicting the electrochemical properties of this compound.

| Compound | Epa1 (mV) | Epa2 (mV) | Measurement Conditions |

| Caffeic Acid | +216 | +735 | pH 7.3 supporting electrolyte; DPV nih.gov |

| 5-Bromocaffeic Acid | +275 | +780 | pH 7.3 supporting electrolyte; DPV nih.gov |

| Ferulic Acid | +319 | +767 | pH 7.3 supporting electrolyte; DPV nih.gov |

| 5-Bromoferulic Acid | +331 | +801 | pH 7.3 supporting electrolyte; DPV nih.gov |

| p-Coumaric Acid | +473 | - | pH 7.3 supporting electrolyte; DPV nih.gov |

| Sinapic Acid | +224 | +686 | pH 7.3 supporting electrolyte; DPV nih.gov |

Epa refers to the anodic peak potential, representing the potential at which oxidation occurs. Values are vs. Ag/AgCl reference electrode. Data derived from Differential Pulse Voltammograms (DPV). nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms Excluding Human Clinical Data

Antioxidant and Radical Scavenging Mechanisms

The antioxidant capacity of hydroxycinnamic acids (HCAs) and their derivatives is a cornerstone of their biological activity. This activity is primarily attributed to the phenolic hydroxyl group, which can neutralize free radicals through various chemical pathways. The introduction of a bromine atom ortho to the hydroxyl group on the phenolic ring of 4-hydroxycinnamic acid influences its electronic properties, yet studies on related brominated phenolics suggest that the fundamental antioxidant mechanisms remain intact nih.gov. The radical scavenging activity is principally related to their capacity for hydrogen or electron donation and the ability to stabilize the resultant phenoxyl radical nih.govnih.gov.

Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which phenolic antioxidants, including HCAs, exert their effect is through Hydrogen Atom Transfer (HAT) researchgate.netsci-hub.se. In this pathway, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. This process generates a stable phenoxyl radical from the antioxidant molecule itself.

Reaction: Ar-OH + R• → Ar-O• + RH

Electron Transfer-Proton Transfer (ET-PT) and Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

Beyond HAT, radical scavenging can occur through multi-step mechanisms involving electron and proton transfer, broadly categorized under Proton-Coupled Electron Transfer (PCET) researchgate.netrsc.orgnih.govnih.gov.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents. The phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.

Step 1 (Proton Loss): Ar-OH ⇌ Ar-O⁻ + H⁺

Step 2 (Electron Transfer): Ar-O⁻ + R• → Ar-O• + R⁻

Electron Transfer-Proton Transfer (ET-PT): In this pathway, an electron is first transferred from the antioxidant to the free radical, forming a radical cation. This is followed by the loss of a proton.

Step 1 (Electron Transfer): Ar-OH + R• → [Ar-OH]•⁺ + R⁻

Step 2 (Proton Transfer): [Ar-OH]•⁺ ⇌ Ar-O• + H⁺

The dominant pathway depends on factors such as the structure of the antioxidant, the nature of the free radical, and the pH and polarity of the solvent. Electrochemical studies are instrumental in elucidating these mechanisms for HCAs nih.govnih.gov.

Role of Phenoxyl Radical Stabilization

A critical factor for potent antioxidant activity is the stability of the phenoxyl radical (Ar-O•) formed after the initial scavenging event nih.govnih.gov. A more stable radical is less likely to propagate new radical chains. In HCAs, the phenoxyl radical is stabilized through resonance, where the unpaired electron is delocalized across the aromatic ring and the conjugated acrylic acid side chain nih.gov. This delocalization dissipates the radical's energy, enhancing its stability.

Studies on brominated phenolic compounds suggest that the presence of a bromine atom ortho to the hydroxyl group does not appear to disturb the stability of the phenoxyl radical nih.gov. The extensive electron delocalization afforded by the conjugated system remains the primary stabilizing factor, ensuring that the antioxidant can effectively terminate radical reactions without becoming a pro-oxidant itself researchgate.net.

In Vitro Assays and Model Systems for Oxidative Stress

The antioxidant potential of 3-Bromo-4-hydroxycinnamic acid's parent compound, p-coumaric acid, and other related HCAs has been evaluated using a variety of in vitro assays. These tests measure the capacity of a compound to scavenge different types of free radicals or to reduce oxidized species.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically mdpi.comnih.govnih.gov.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. Antioxidants that can donate electrons or hydrogen atoms reduce the radical, causing decolorization mdpi.comnih.govnih.govopenagrar.demdpi.com.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

The following table summarizes the reported antioxidant activities for p-coumaric acid, the parent compound of this compound.

| Compound | Assay | Result (IC50 or equivalent) | Reference |

|---|---|---|---|

| p-Coumaric acid | DPPH Scavenging | Effective scavenging activity noted | nih.gov |

| p-Coumaric acid | ABTS Scavenging | Effective scavenging activity noted | nih.gov |

| p-Coumaric acid | Lipid Peroxidation Inhibition (Linoleic acid emulsion) | 71.2% inhibition at 45 µg/mL | nih.gov |

| p-Coumaric acid | Ferrous Ion (Fe²⁺) Chelating | 52.22% chelating activity at 50 µg/mL | nih.gov |

In cellular models, p-coumaric acid has been shown to protect cells from chemically induced oxidative stress. For instance, pretreatment with p-coumaric acid significantly improved the viability of PC12 cells and reduced the generation of intracellular reactive oxygen species (ROS) when challenged with the radical initiator AAPH nih.gov. These systems provide a more biologically relevant context for evaluating the cytoprotective effects of antioxidant compounds.

Cellular Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

Hydroxycinnamic acids and their derivatives have demonstrated potential as anticancer agents by inhibiting cancer cell proliferation and inducing programmed cell death, or apoptosis nih.govccsenet.org. These effects are often mediated through the modulation of various cellular signaling pathways that govern cell growth, survival, and death researchgate.net. While direct studies on this compound are limited, research on parent compounds like cinnamic acid and p-coumaric acid provides a framework for its likely mechanisms of action.

Inhibition of Cell Survival Pathways

The antiproliferative activity of HCAs is linked to their ability to interfere with key signaling pathways essential for cancer cell survival and progression. Studies on various HCA derivatives show they can induce cell cycle arrest and apoptosis nih.govresearchgate.net.

For example, studies on isomers of hydroxycinnamic acid in breast cancer stem cells (BCSCs) and MCF-7 breast cancer cells revealed several key effects:

A dose-dependent reduction in viable cell numbers nih.gov.

Inhibition of the phosphorylation of Extracellular regulated kinases 1/2 (ERK1/2), a critical component of the MAPK signaling pathway that promotes cell proliferation nih.gov.

Induction of cell cycle arrest at the G1/S phase, preventing cells from entering the DNA synthesis phase nih.gov.

Induction of apoptosis, confirmed by increased Annexin-V staining and an altered Bcl-2/Bax ratio, which favors cell death nih.gov. Apoptosis was found to be mediated by the activation of JNK and p38 MAPK pathways nih.gov.

Cinnamic acid itself has been shown to induce apoptosis in human melanoma cells, which was associated with DNA synthesis inhibition and cytoskeleton disruption nih.gov. The process of apoptosis involves a cascade of molecular events, including the activation of enzymes called caspases, which execute the cell death program by cleaving key cellular proteins, leading to characteristic morphological changes like membrane blebbing and DNA fragmentation nih.gov. The anticancer effects of HCAs often involve the modulation of proteins that regulate these apoptotic pathways nih.govresearchgate.net.

The table below summarizes the antiproliferative effects of various cinnamic acid derivatives on different cancer cell lines, illustrating the general potential of this class of compounds.

| Compound | Cell Line | Cancer Type | Effect (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| Cinnamic acid | HT-144 | Melanoma | IC50: 2.4 mM | nih.gov |

| Dihydrocaffeic acid | Caco-2 | Colon Adenocarcinoma | IC50: 71.7 µmol/L | nih.gov |

| Dihydroferulic acid | Caco-2 | Colon Adenocarcinoma | IC50: 83.1 µmol/L | nih.gov |

| Ferulic acid | SW480 | Colon Adenocarcinoma | 59.9% inhibition at 200 µmol/L | nih.gov |

| Caffeic acid | SW480 | Colon Adenocarcinoma | 40.8% inhibition at 200 µmol/L | nih.gov |

| Ciprofloxacin Chalcone Hybrid | HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction in viability | nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF7 | Breast Carcinoma | Dose-dependent reduction in viability | nih.gov |

Modulation of Gene Expression

Hydroxycinnamic acids are known to mediate their anticancer effects in part by modulating gene expression nih.gov. This class of compounds can influence the transcription of genes involved in critical cellular processes such as proliferation, cell survival, and apoptosis. The regulation of gene expression is a key mechanism that underpins the broader biological activities observed with HCA derivatives. For instance, some natural compounds are known to induce cell cycle arrest and apoptosis by modulating the expression of oncogenic transcription factors and tumor suppressor genes nih.gov.

Induction of Oxidative Stress and DNA Damage in Cellular Models

While often recognized for their antioxidant properties, under certain conditions, hydroxycinnamic acids can act as pro-oxidants, inducing oxidative stress and subsequent DNA damage, a mechanism beneficial for cancer therapy nih.govccsenet.org. In the presence of metal ions like copper (Cu(II)), HCAs can facilitate the production of reactive oxygen species (ROS) nih.gov. This process involves an electron transfer between the HCA and the metal ion, leading to the generation of ROS and Cu(I) ions, which can cause strand breakage in plasmid DNA and damage to calf thymus DNA nih.gov. This pro-oxidant activity is a crucial component of their ability to induce apoptosis in cancer cells nih.gov. The resulting DNA damage can trigger a persistent DNA damage response, which may lead to permanent cell-cycle arrest or apoptosis nih.gov. Studies on cinnamic acid have shown it can cause DNA damage that leads to the inhibition of DNA synthesis, as demonstrated by reduced BrdU incorporation in melanoma cells nih.gov.

Mechanisms of Apoptosis Induction in Cell Culture

Apoptosis, or programmed cell death, is a primary mechanism by which HCAs inhibit the growth of cancer cells nih.gov. The induction of apoptosis can be triggered by various stimuli, including DNA damage and oxidative stress . Research on isomers of hydroxycinnamic acids has shown they can initiate apoptosis through the intrinsic, or mitochondrial, pathway nih.gov.

Key molecular events in this process include:

Alteration of Bcl-2 Family Proteins: A decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a hallmark of apoptosis induction nih.govmdpi.com. This shift in balance leads to mitochondrial membrane permeabilization nih.gov.

Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of cysteine proteases known as caspases nih.gov. Studies on HCAs and related compounds show an elevated expression and activity of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis nih.govacs.orgresearchgate.net.

MAPK Pathway Involvement: The activation of Janus kinase (JNK) and p38 Mitogen-activated kinase (p38 MAPK) has also been implicated in HCA-induced apoptosis nih.gov.

These events collectively lead to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies .

Cell Cycle Arrest in In Vitro Cancer Models

Cinnamic acid derivatives have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest nih.gov. This cytostatic effect prevents cancer cells from proceeding through the cell cycle and proliferating. Specifically, isomers of hydroxycinnamic acid have been observed to cause an arrest in the G1/S phase of the cell cycle in breast cancer stem cells nih.gov.

The molecular mechanism underlying this arrest involves the modulation of key cell cycle regulatory proteins. A notable effect is the downregulation of Cyclin D1 expression nih.gov. Cyclin D1, in complex with its partner cyclin-dependent kinases (CDK4/6), is crucial for progression through the G1 phase. Its degradation is often sufficient to induce a G1 arrest nih.gov. By reducing the levels of Cyclin D1, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the transcription of genes required for S-phase entry and effectively halting cell cycle progression nih.govscispace.com.

Selective Toxicity in Cancer Cell Lines Versus Normal Cells

A critical feature of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that hydroxycinnamic acids and their derivatives exhibit such selective toxicity nih.govnih.gov. For example, cinnamic acid derivatives displayed significant cytotoxic effects on various malignant cell lines, including cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), and breast cancer (MCF-7), while showing lower toxicity towards normal peripheral blood mononuclear cells (PBMCs) nih.govresearchgate.net. Similarly, long-chain alkyl esters of p-coumaric acid were found to be significantly less effective against normal NIH/3T3 fibroblast cells compared to their potent activity against leukemia cells acs.orgresearchgate.net. Another study using 2,3-dihydroxybenzoic acid also demonstrated significantly higher selectivity for breast cancer cells over healthy fibroblasts mdpi.com. This selectivity suggests that these compounds target pathways or characteristics unique to cancer cells, making them promising candidates for further investigation researchgate.net.

Antimicrobial and Antifungal Activity Mechanisms in Non-Human Pathogens

Beyond their anticancer properties, hydroxycinnamic acid derivatives have demonstrated notable antimicrobial and antifungal activities.

Membrane Disruption and Cell Wall Integrity Modulation

One of the primary mechanisms for the antimicrobial action of phenolic compounds, including HCA derivatives, is the disruption of the bacterial cell membrane mdpi.com. This action compromises the integrity of the cell, leading to leakage of intracellular components and ultimately, cell death mdpi.comnih.gov.

Studies on compounds structurally similar to this compound have revealed specific membrane-disruptive actions:

Membrane Damage and Hyperpolarization: A related compound, 3-p-trans-coumaroyl-2-hydroxyquinic acid, was shown to damage the cytoplasmic membrane of Staphylococcus aureus, leading to a loss of membrane integrity and significant hyperpolarization mdpi.com.

Increased Fluidity: The compound also induced an increase in membrane fluidity, suggesting interactions with membrane lipids and proteins mdpi.com.

Morphological Changes: Electron microscopy confirmed that these interactions result in severe morphological changes to the bacterial cell, including the leakage of cellular contents mdpi.com.

In fungi, the cell wall is an essential structure that is absent in human cells, making it an attractive target for antifungal agents nih.gov. The fungal cell wall integrity (CWI) pathway is a key signaling cascade that maintains the robustness of this structure. Modulation of the CWI pathway can compromise the fungus's ability to grow, divide, and resist environmental stress, representing a potential mechanism of action for antifungal compounds nih.gov.

Interactive Data Table: Summary of Biological Activities

| Activity | Molecular Mechanism | Target Cell/Organism | Key Findings |

| Modulation of Gene Expression | Regulation of transcription of genes involved in proliferation and apoptosis. | Cancer Cell Models | Alters expression of key cellular control genes. |

| Induction of Oxidative Stress | Pro-oxidant activity in the presence of metal ions, leading to ROS production. | Cellular Models | Causes DNA strand breakage and damage. nih.gov |

| Apoptosis Induction | Decreased Bcl-2/Bax ratio, activation of caspases (e.g., caspase-3). nih.gov | Cancer Cell Lines | Triggers programmed cell death. nih.gov |

| Cell Cycle Arrest | Downregulation of Cyclin D1, leading to G1/S phase arrest. nih.gov | In Vitro Cancer Models | Inhibits cancer cell proliferation. nih.gov |

| Selective Toxicity | Preferential cytotoxicity towards malignant cells over normal cells. nih.gov | Cancer vs. Normal Cells | Demonstrates a favorable therapeutic window in vitro. nih.govmdpi.com |

| Antimicrobial Activity | Disruption of cytoplasmic membrane integrity and potential. | Bacteria (e.g., S. aureus) | Causes leakage of intracellular contents and cell death. mdpi.com |

| Antifungal Activity | Potential modulation of the cell wall integrity (CWI) pathway. | Fungi | Compromises structural integrity. nih.gov |

Inhibition of Microbial Growth and Biofilm Formation

Research data specifically detailing the inhibition of microbial growth and biofilm formation by this compound were not identified in the reviewed literature. However, studies on the broader class of hydroxycinnamic acids and their derivatives indicate a general potential for antimicrobial and anti-biofilm properties. For instance, related compounds like 4-hydroxycinnamic acid have demonstrated the ability to inhibit biofilm formation in various bacterial species.

Activity Against Specific Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Listeria Monocytogenes, plant pathogenic fungi)

Specific studies detailing the activity of this compound against Staphylococcus aureus, Listeria monocytogenes, or plant pathogenic fungi could not be located in the available scientific literature. Research on analogous compounds, such as α-bromo-trans-cinnamaldehyde, has shown antimicrobial and anti-biofilm activity against S. aureus, suggesting that the core structure may contribute to antibacterial effects.

Enzyme Inhibition Studies (In Vitro)

Carbonic Anhydrase Inhibition

While direct inhibition studies of this compound on carbonic anhydrase (CA) are not available, the mechanism of related compounds provides insight. A novel class of CA inhibitors, coumarins, are known to be hydrolyzed within the enzyme's active site, forming 2-hydroxycinnamic acids, which are the actual inhibiting molecules. This suggests that hydroxycinnamic acid derivatives are a class of interest for CA inhibition, though specific inhibitory constants (Kᵢ) or IC₅₀ values for the 3-bromo substituted variant have not been reported.

Lipoxygenase Inhibition

Derivatives of 4-bromo- and 4-hydroxycinnamic acids have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX). In one study, a series of these compounds demonstrated interesting inhibitory activity, with IC₅₀ values ranging from 7.4 to 100 µM. nih.gov The most potent compound in this series, designated as 3i , which incorporates a brominated cinnamic acid scaffold, exhibited an IC₅₀ value of 7.4 µM. nih.gov This highlights the potential of this chemical structure in designing potent lipoxygenase inhibitors. nih.gov

| Compound | Enzyme Source | IC₅₀ (µM) |

|---|---|---|

| Compound 3i (a 4-bromocinnamic acid derivative) | Soybean Lipoxygenase (LOX) | 7.4 |

β-Glucuronidase Inhibition

No specific data on the β-Glucuronidase inhibitory activity of this compound were found in the reviewed scientific literature. Studies on other natural cinnamic acid derivatives have shown that they can act as inhibitors of E. coli β-glucuronidase, but the 3-bromo-4-hydroxy variant was not among the compounds tested.

Tyrosinase Inhibition

The 3-bromo-4-hydroxybenzylidene moiety, which is structurally derived from this compound, is a key component of a novel synthetic tyrosinase inhibitor. The compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), was designed as a hybrid of potent known tyrosinase inhibitors and evaluated for its activity against mushroom tyrosinase.

MHY1498 demonstrated a strong, dose-dependent inhibitory effect. Its half-maximal inhibitory concentration (IC₅₀) was determined to be 4.1 ± 0.6 μM. This indicates significantly higher potency compared to the widely used tyrosinase inhibitor, kojic acid, which had an IC₅₀ value of 22.0 ± 4.7 μM in the same study. Kinetic analysis suggested that MHY1498 acts as a competitive inhibitor, interacting with the enzyme's active site.

| Compound | Enzyme Source | IC₅₀ (µM) |

|---|---|---|

| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 22.0 ± 4.7 |

Glycolytic Enzyme Inhibition (e.g., Hexokinase II, Glyceraldehyde 3-phosphate dehydrogenase) in cellular models

The inhibition of glycolysis, a central pathway for energy production in rapidly proliferating cells, represents a key area of investigation for therapeutic development. While direct studies on this compound are limited, extensive research on the structurally related compound 3-bromopyruvate (3-BrPA), a halogenated pyruvate analog, provides significant insights into the potential mechanisms of glycolytic enzyme inhibition. 3-BrPA is a well-documented inhibitor of key glycolytic enzymes, primarily Hexokinase II (HKII) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH). mdpi.comnih.gov

Hexokinase II (HKII) Inhibition: HKII is the first rate-limiting enzyme in the glycolytic pathway and is often overexpressed in cancer cells, where it is frequently bound to the outer mitochondrial membrane. nih.govmdpi.com The inhibitor 3-BrPA has been shown to target and inhibit HKII, leading to a disruption of glucose metabolism. nih.govnih.gov This inhibition can dissociate HKII from the mitochondria, sensitizing cancer cells to apoptosis. nih.gov In various cancer cell line models, including breast, ovarian, and leukemic cells, inhibition of HKII by 3-BrPA has been demonstrated to suppress cell growth, induce apoptosis, and enhance the efficacy of other chemotherapeutic agents. nih.govnih.govoncotarget.com For instance, in breast cancer cells, 3-BrPA was found to enhance the cytotoxic effects of tamoxifen. nih.gov Similarly, it sensitized myeloid leukemic K-562 cells to the anti-leukemic drug daunorubicin. nih.gov

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) Inhibition: GAPDH is another crucial enzyme in the glycolytic pathway. Studies using radiolabeled 3-BrPA have identified GAPDH as a primary intracellular target of this alkylating agent in multiple cancer cell lines. nih.gov 3-BrPA pyruvylates GAPDH, which inhibits its enzymatic function, leading to an anti-glycolytic effect and subsequent ATP depletion, ultimately causing apoptotic cell death. nih.gov The high specificity and selectivity of 3-BrPA for GAPDH have been demonstrated both in vitro and in vivo. mdpi.com

The table below summarizes the observed effects of the related glycolytic inhibitor, 3-bromopyruvate, in various cellular models.

| Enzyme Target | Cellular Model | Observed Effects | Reference |

| Hexokinase II (HKII) | Human Breast Cancer Cells | Induces autophagy by stimulating ROS formation; enhances anti-tumor efficacy of other agents. | nih.gov |

| Hexokinase II (HKII) | Myeloid Leukemic Cells (K-562) | Sensitizes cells to daunorubicin; induces S-phase cell cycle block and apoptosis. | nih.gov |

| Hexokinase II (HKII) | Breast and Ovarian Cancer Cell Lines | Blocks glycolysis; increases apoptosis. | oncotarget.com |

| GAPDH | Multiple Cancer Cell Lines | Primary intracellular target; pyruvylation of GAPDH inhibits its function, leading to ATP depletion and apoptosis. | nih.gov |

| Multiple Glycolytic Enzymes | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Triggers autophagy and apoptotic cell death. | nih.gov |

Anti-inflammatory Mechanisms in In Vitro Models

Hydroxycinnamic acids and their derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory enzymes such as cyclooxygenases (COX). The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Derivatives of hydroxycinnamic acid have been explored as novel scaffolds for the development of selective COX-2 inhibitors. rsc.org Research has shown that esterification of hydroxycinnamic acids can significantly improve their inhibitory activity against both COX-1 and COX-2. rsc.org Interestingly, diethyl esters of these acids have demonstrated selectivity towards COX-2. For example, caffeic acid diethyl ester showed potent inhibition of COX-2 (88.5% at 100 µM) while being almost inactive against COX-1. rsc.org

Docking studies provide a molecular basis for this selectivity. The active site of COX-2 contains a valine (Val523) residue, which creates a wider hydrophobic pocket capable of accommodating the larger diethyl ester derivatives. rsc.org This structural difference compared to COX-1 allows for preferential binding and inhibition. The interaction is further stabilized by hydrogen bonds between the inhibitor and key amino acid residues in the COX-2 active site, such as Tyr355, Arg120, and Tyr385. rsc.org Although direct experimental data for this compound is not available, its structure as a hydroxycinnamic acid derivative suggests it may possess similar anti-inflammatory potential through COX inhibition.

| Compound Class | Enzyme Target | Mechanism/Observation | Reference |

| Hydroxycinnamic Acid Esters | COX-1 / COX-2 | Esterification improves inhibitory activity. Ethyl esters are more effective against COX-1. | rsc.org |

| Hydroxycinnamic Acid Diethyl Esters | COX-2 (Selective) | Showed selectivity towards COX-2 inhibition. The Val523 residue in COX-2 provides a hydrophobic pocket accommodating these larger esters. | rsc.org |

| Caffeic Acid Diethyl Ester | COX-2 | 88.5% inhibition at 100 µM. Forms hydrogen bonds with Tyr355, Arg120, and Tyr385 in the active site. | rsc.org |

Neuroprotective Mechanisms in Cellular Models

Phenolic acids, including the hydroxycinnamic acid family, are widely investigated for their neuroprotective potential. mdpi.com The mechanisms underlying these effects are multifaceted, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.govresearchgate.net

A key neuroprotective mechanism of the parent compound, 4-hydroxycinnamic acid (HCA), has been demonstrated in neuronal cell models. HCA protects neuronal cells by inducing the expression of plasma membrane redox enzymes and improving mitochondrial functions. sciopen.com This leads to the maintenance of cellular redox homeostasis and energy metabolism under conditions of oxidative and metabolic stress. sciopen.com Specifically, HCA treatment resulted in:

An increased NAD+/NADH ratio.

Delayed apoptosis and reduced oxidative/nitrative damage.

Decreased mitochondrial production of reactive oxygen species (ROS).

Increased activity of mitochondrial complexes I and II, leading to enhanced ATP production.

A shift in mitochondrial dynamics towards fusion and away from fission. sciopen.com

These findings suggest that HCA can bolster neuronal cell survival by enhancing mitochondrial resilience and cellular energy status. sciopen.com Polyphenols, in general, can modulate critical signaling pathways involved in neuronal survival, such as inhibiting the activation of NF-κB and regulating kinase signal cascades. researchgate.netnih.gov Given its structural similarity, this compound may exert neuroprotective effects through comparable mechanisms, although this requires direct experimental validation.

| Compound/Class | Cellular Model | Proposed Neuroprotective Mechanism | Reference |

| 4-Hydroxycinnamic Acid (HCA) | Neuronal Cells | Induces plasma membrane redox enzymes; improves mitochondrial function (↑ Complex I/II activity, ↑ ATP); decreases mitochondrial ROS; promotes mitochondrial fusion. | sciopen.com |

| Phenolic Acids (General) | Various | Ameliorate neuroinflammation, apoptosis, and glutamate-induced toxicity. | mdpi.com |

| Polyphenols (General) | Neuronal Cells | Inhibit NF-κB activation; regulate kinase signaling cascades (e.g., PI3K/Akt); modulate apoptotic pathways. | researchgate.netnih.gov |

Anti-Mutagenic and Anti-Prion Effects in Non-Human Systems

Anti-Mutagenic Effects: The mutagenic potential of chemical compounds is often assessed using the Ames test, a bacterial reverse mutation assay that uses specific strains of Salmonella typhimurium to detect mutations. wikipedia.orgeurofins.com.au A negative result in this assay suggests a lack of mutagenic activity under the test conditions. Hydroxycinnamic acids have demonstrated anti-mutagenic properties in bacterial models, suggesting they can protect against DNA mutations induced by known mutagens. nih.govresearchgate.net These compounds can act as "blocking agents" by directly inactivating mutagens or by inhibiting metabolic enzymes (like cytochrome P450) that convert pro-mutagens into their active, DNA-damaging forms. nih.gov The anti-mutagenic activity of hydroxycinnamic acids against various mutagens suggests a potential protective role against genotoxicity. nih.gov

Anti-Prion Effects: Prion diseases are fatal neurodegenerative disorders caused by the misfolding of prion proteins. nih.gov Non-human systems, particularly yeast models carrying prions like [PSI+] and [URE3], are valuable tools for screening compounds for anti-prion activity. nih.govnih.gov Research on structurally related compounds has revealed potent anti-prion effects. A study screening marine invertebrate extracts identified bromotyrosine derivatives from a Suberites sponge as potent inhibitors of yeast prions. nih.gov The presence of an alkyl amine chain was identified as a key structural feature for this anti-prion activity. These findings highlight that brominated aromatic compounds can effectively cure yeast of prions, suggesting a potential avenue for developing therapeutics for prion diseases. nih.gov

| Effect | System/Model | Compound Class/Related Compound | Mechanism/Finding | Reference |

| Anti-mutagenic | Salmonella typhimurium (Ames Test) | Hydroxycinnamic acids | Protect against mutations induced by chemical mutagens. | nih.govresearchgate.net |

| Anti-prion | Yeast (Saccharomyces cerevisiae) | Bromotyrosine derivatives | Potent inhibitors of [PSI+] and [URE3] yeast prions. The alkyl amine structural feature may be necessary for activity. | nih.gov |

Phytotoxic Effects in Plant Models

Cinnamic acid and its derivatives are known to possess allelopathic properties, meaning they can influence the growth and development of other plants. nih.gov This phytotoxicity has been evaluated in various plant models.

Studies on wheat (Triticum aestivum) have investigated the phytotoxic and mutagenic effects of several cinnamic acid derivatives, including brominated compounds. researchgate.net These compounds were shown to induce morphological changes and chromosomal aberrations in the root meristem cells of Triticum plantlets. researchgate.net Another study evaluated the phytotoxicity of dibrominated cinnamic acid derivatives on the common bean (Phaseolus vulgaris), observing their inhibitory effects on seedling growth. researchgate.net

The phytotoxic effects of cinnamic acid derivatives are often dose- and species-dependent. nih.govmdpi.com Hydrocinnamic acid, a related compound, has been shown to inhibit seed germination and seedling growth in the parasitic weed Cuscuta campestris. mdpi.com Structure-activity relationship studies have indicated that increased lipophilicity of these compounds correlates with higher phytotoxic activity. mdpi.commdpi.com These findings suggest that compounds like this compound could act as natural herbicides or be used as scaffolds for developing new weed control agents. mdpi.com

| Plant Model | Compound Type | Observed Phytotoxic Effect | Reference |

| Triticum aestivum (Wheat) | Brominated Cinnamic Acid Derivatives | Induced morphological changes and chromosomal aberrations in root meristem cells. | researchgate.net |

| Phaseolus vulgaris (Common Bean) | Dibrominated Cinnamic Acid Derivatives | Inhibited seedling growth. | researchgate.net |

| Cuscuta campestris (Field Dodder) | Hydrocinnamic Acid and Analogues | Inhibited seedling growth; activity correlated with lipophilicity. | mdpi.com |

| Various Weeds and Crops | Cinnamic Aldehyde | Showed potent post-emergence herbicidal activity. | mdpi.com |

| Lactuca sativa (Lettuce) | (E)-4-hydroxycinnamic acid methyl ester | Suppressed hypocotyl and root growth. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Bromo 4 Hydroxycinnamic Acid and Its Analogues

Influence of Phenolic Ring Substituents on Biological Activities

The substitution pattern on the phenolic ring is a critical determinant of the biological activity of hydroxycinnamic acids. The number, position, and nature of these substituents significantly modulate the compound's properties.

Key findings from various studies indicate: